molecular formula C9H16FNO3 B6304947 tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate CAS No. 2090743-38-5

tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B6304947
CAS No.: 2090743-38-5
M. Wt: 205.23 g/mol
InChI Key: OKGRABVKJDDPDZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a fluoromethyl group, and a hydroxyazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with a fluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The fluoromethyl group can be reduced to a methyl group.

    Substitution: The fluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products:

    Oxidation: Formation of tert-butyl 3-(carbonylmethyl)-3-hydroxyazetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-(methyl)-3-hydroxyazetidine-1-carboxylate.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • tert-Butyl 3-(methyl)-3-hydroxyazetidine-1-carboxylate
  • tert-Butyl 3-(chloromethyl)-3-hydroxyazetidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the fluoromethyl group. This group imparts distinct chemical and biological properties, such as increased metabolic stability and altered reactivity. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions and biological systems .

Properties

IUPAC Name

tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGRABVKJDDPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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